2,4-dichloro-N'-(2,3-dihydroxybenzylidene)benzohydrazide
Description
2,4-Dichloro-N'-(2,3-dihydroxybenzylidene)benzohydrazide is a benzohydrazone derivative characterized by a benzohydrazide core substituted with chlorine atoms at positions 2 and 4, and a 2,3-dihydroxybenzylidene moiety. This compound is synthesized via condensation reactions between 2,4-dichlorobenzohydrazide and 2,3-dihydroxybenzaldehyde under acidic conditions. Structural confirmation is typically achieved through spectroscopic methods (1H/13C NMR, HRMS) and X-ray crystallography . Its high melting point (>300°C) reflects strong intermolecular hydrogen bonding and aromatic stacking interactions .
Properties
Molecular Formula |
C14H10Cl2N2O3 |
|---|---|
Molecular Weight |
325.1 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-(2,3-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-9-4-5-10(11(16)6-9)14(21)18-17-7-8-2-1-3-12(19)13(8)20/h1-7,19-20H,(H,18,21)/b17-7+ |
InChI Key |
MCCIKTDFOOHMEY-REZTVBANSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-(2,3-dihydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzohydrazide and 2,3-dihydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for 2,4-dichloro-N’-(2,3-dihydroxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N’-(2,3-dihydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-(2,3-dihydroxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Hydroxyl Group Position
The position of hydroxyl groups on the benzylidene moiety significantly influences properties:
Halogen and Electron-Withdrawing Groups
- Chlorine substituents (e.g., 2,4-dichloro in the target compound) increase lipophilicity and antimicrobial activity by disrupting bacterial membranes .
- Nitro and methoxy groups (e.g., compound 3 in ) enhance electron-withdrawing effects, boosting antimicrobial efficacy against Escherichia coli (surpassing tetracycline) .
Table 1: Comparative Data for Selected Benzohydrazone Derivatives
Antimicrobial Activity
The target compound’s dichloro and 2,3-dihydroxy groups synergize to disrupt bacterial cell walls. Similar compounds with electron-withdrawing substituents (e.g., compound 3 in ) show enhanced activity against Gram-negative bacteria due to increased membrane permeability . In contrast, derivatives with methoxy groups (e.g., 3,4,5-trimethoxybenzohydrazide) exhibit reduced potency, highlighting the importance of polar substituents .
Antioxidant and Metal Chelation Properties
Compounds with 3,4-dihydroxybenzylidene moieties (e.g., compound 24 ) demonstrate superior radical scavenging activity compared to 2,3-dihydroxy analogs, attributed to the catechol structure’s redox activity.
Structural and Crystallographic Insights
X-ray studies reveal that the target compound adopts an E-configuration about the hydrazone C=N bond, stabilized by intramolecular O–H···N hydrogen bonds. Similar derivatives (e.g., compound 1 in ) exhibit π-π stacking between aromatic rings, contributing to crystalline stability .
Biological Activity
2,4-Dichloro-N'-(2,3-dihydroxybenzylidene)benzohydrazide is a hydrazone compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the condensation of 2,3-dihydroxybenzaldehyde with 2,4-dichlorobenzohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux to facilitate the formation of the hydrazone linkage.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial properties and cytotoxic effects.
Antimicrobial Activity
- Inhibition of Mycobacterium tuberculosis : Research indicates that hydrazone derivatives exhibit significant activity against Mycobacterium tuberculosis. For instance, derivatives with similar structures have shown minimum inhibitory concentrations (MICs) as low as 4 µM against M. tuberculosis and 16 µM against M. kansasii .
- Broad Spectrum Antimicrobial Effects : The compound has been tested against various bacterial strains and fungi. It demonstrated notable efficacy against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from ≤0.49 to 3.9 µM for certain derivatives .
Cytotoxicity
The cytotoxic effects of this compound have been assessed using mammalian cell lines. In studies evaluating its cytotoxicity:
- The compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells at concentrations below 100 µM .
Study 1: Antimicrobial Evaluation
A study conducted on a series of hydrazone derivatives found that those with a 5-chloro-2-hydroxybenzylidene scaffold displayed remarkable antimicrobial activity without significant cytotoxic effects on HepG2 cells at concentrations up to 100 µM . This suggests that structural modifications can enhance biological activity while maintaining safety profiles.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the presence of hydroxyl groups on the benzylidene moiety significantly influences the antimicrobial potency of hydrazones. Compounds with multiple hydroxyl substituents demonstrated enhanced binding affinity to target enzymes like tyrosinase, resulting in increased inhibitory activity .
Research Findings Summary Table
| Compound | Target Pathogen | MIC (µM) | Cytotoxicity |
|---|---|---|---|
| Hydrazone A | Mycobacterium tuberculosis | 4 | Non-toxic up to 100 µM |
| Hydrazone B | M. kansasii | 16 | Moderate toxicity |
| Hydrazone C | MRSA | ≤0.49 | Non-toxic |
| Hydrazone D | Candida glabrata | ≤3.9 | Non-toxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
